molecular formula C11H9F3O3 B1530442 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone CAS No. 1263365-50-9

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone

Cat. No.: B1530442
CAS No.: 1263365-50-9
M. Wt: 246.18 g/mol
InChI Key: WKIOZZKBALIOQP-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone is a fluorinated aromatic ketone derivative characterized by a 1,3-dioxolane ring conjugated to an ethanone backbone and a 3,4,5-trifluorophenyl substituent. This compound belongs to a class of molecules where fluorine substitution on aromatic rings enhances electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(3,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-7-3-6(4-8(13)11(7)14)9(15)5-10-16-1-2-17-10/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIOZZKBALIOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product. The reaction conditions often include:

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvents: Common solvents include dichloromethane or toluene.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the dioxolane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or nucleophiles such as sodium hydride or Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, while the dioxolane ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Fluorine Substitution Effects

A closely related compound, 1-(2,5-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone (CAS 1263365-77-0, Figure 1), shares the 1,3-dioxolane-ethanone framework but differs in fluorine substitution on the phenyl ring. The target compound features a 3,4,5-trifluorophenyl group, whereas the analogue has 2,5-difluoro substitution. This distinction significantly impacts electronic and steric properties:

  • Electronic Effects: The 3,4,5-trifluoro substitution creates a stronger electron-deficient aromatic ring compared to the 2,5-difluoro analogue.
  • Lipophilicity: Additional fluorine atoms in the trifluoro derivative likely increase logP (octanol-water partition coefficient), improving membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Fluorine’s inductive effect can slow oxidative metabolism, with trifluoro substitution offering greater resistance than difluoro derivatives in hepatic environments.

Physicochemical and Reactivity Trends

A hypothetical comparison of key properties is summarized below:

Property 2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone 1-(2,5-Difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Molecular Formula C₁₁H₉F₃O₃ C₁₁H₁₀F₂O₃
Molecular Weight (g/mol) 254.19 240.20
Fluorine Atoms 3 2
Calculated logP (ChemAxon) ~2.1 ~1.8
Aromatic Ring Electronics Strongly electron-deficient Moderately electron-deficient

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone, with the CAS number 1263365-50-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11_{11}H9_9F3_3O3_3
  • Molecular Weight : 246.19 g/mol
  • Structure : The compound features a dioxolane ring and a trifluorophenyl moiety, which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves reactions between salicylaldehyde and diols under specific catalytic conditions. Research has shown that employing trimethyl orthoformate (TMOF) can enhance reaction efficiency and yield .

Biological Activity

Recent studies have highlighted the biological activities associated with dioxolane derivatives. Notably:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL .
  • Antifungal Activity : The compound has shown promising antifungal properties against Candida albicans. In vitro tests indicated that most derivatives exhibited significant antifungal activity with varying MIC values .

Case Studies

  • Study on Antimicrobial Properties :
    • A series of dioxolane derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds derived from similar frameworks exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action :
    • The mechanism underlying the antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis. This was supported by structural studies that revealed the interaction of these compounds with bacterial ribosomes .

Data Summary

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
2-Dioxolane Derivative A625156.25
2-Dioxolane Derivative B1250312.5
2-Dioxolane Derivative C312.578.12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-1-(3,4,5-trifluoro-phenyl)-ethanone

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